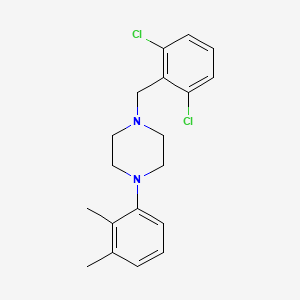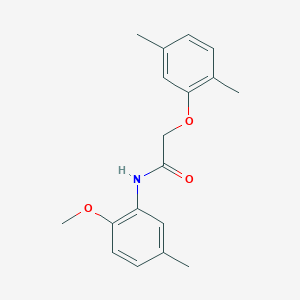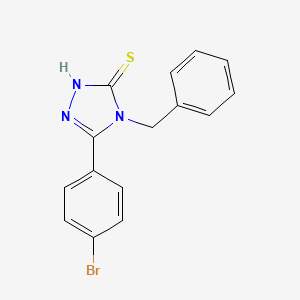![molecular formula C20H14N2O4 B5773969 2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)
2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as NBD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NBD belongs to the class of isoquinoline derivatives and has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of NBD is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. NBD has been shown to bind to DNA and disrupt the replication process, leading to cell death. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
NBD has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, making it a potential candidate for cancer and antiviral therapy. NBD has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
The advantages of using NBD in lab experiments include its unique properties, including its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. NBD is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. The limitations of using NBD in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for the study of NBD. One potential application is the development of NBD-based fluorescent probes for detecting DNA and RNA. Another potential application is the use of NBD as a potential cancer therapy. Further studies are needed to fully understand the mechanism of action of NBD and its potential applications in scientific research. Additionally, the development of new synthesis methods and purification techniques could lead to the production of NBD in larger quantities, making it more accessible to researchers.
合成法
NBD can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling, and Friedel-Crafts reaction. The most commonly used method for synthesizing NBD is the Pictet-Spengler reaction, which involves the condensation of 2-nitrobenzaldehyde and 2-ethylphenylamine in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure NBD.
科学的研究の応用
NBD has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. NBD has also been studied for its potential use as a fluorescent probe for detecting DNA and RNA.
特性
IUPAC Name |
2-(2-ethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-2-12-6-3-4-9-16(12)21-19(23)14-8-5-7-13-17(22(25)26)11-10-15(18(13)14)20(21)24/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHRLGJCNAWWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)

![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)




